molecular formula C16H17ClN2O2 B1225083 1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester

1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester

Cat. No. B1225083
M. Wt: 304.77 g/mol
InChI Key: QBGNBCNFOZTKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azepanecarboxylic acid (7-chloro-4-quinolinyl) ester is a member of quinolines and an organochlorine compound.

Scientific Research Applications

Synthesis and Bioactivity

  • A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, and its esters have been synthesized and evaluated for cytotoxicity and anti-HIV properties. Particularly, the 9-carboxyl (1s)-endo-(-)-borneol ester exhibited marginal cytotoxic activity in various cell lines (Zhang et al., 2003).

Synthesis Techniques

  • Research into the synthesis of related quinoline carboxylic acid esters, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates the potential for large-scale manufacturing and the versatility of these compounds in pharmaceutical applications (Bänziger et al., 2000).

Development of Heterocyclic Compounds

  • Another study reports the synthesis of polycyclic-fused heterocycles combining quinoline and benzoxepine, demonstrating the chemical versatility and potential for creating complex molecular structures with pharmaceutical relevance (Li et al., 2012).

Advances in Friedel–Crafts Chemistry

  • The construction of functionalized tetracyclic quinolines through Friedel–Crafts acylation and Beckmann rearrangement illustrates advanced techniques in the synthesis of complex quinoline derivatives, which are crucial in the development of new pharmaceutical agents (Abd El-Aal & Khalaf, 2019).

Antibacterial Activity

  • A study on thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, synthesized using microwave irradiation, highlights their potential antibacterial properties, indicating the broader biomedical applications of quinoline derivatives (Raghavendra et al., 2006).

Innovative Synthesis Methods

  • Research into the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative methods for creating quinoline compounds, which could be pivotal in the development of novel pharmaceuticals (Szakonyi et al., 2002).

Pharmacological Relevance

  • The synthesis and crystal structures of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as demonstrated in one study, underscore their pharmacological relevance, paving the way for potential drug development (Watermeyer et al., 2009).

properties

Product Name

1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

(7-chloroquinolin-4-yl) azepane-1-carboxylate

InChI

InChI=1S/C16H17ClN2O2/c17-12-5-6-13-14(11-12)18-8-7-15(13)21-16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2

InChI Key

QBGNBCNFOZTKHI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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